2-Chloro-5-methylisonicotinoyl chloride
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Overview
Description
2-Chloro-5-methylisonicotinoyl chloride is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of isonicotinic acid and is characterized by the presence of a chlorine atom and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-methylisonicotinoyl chloride typically involves the chlorination of 5-methylisonicotinic acid. One common method includes the reaction of 5-methylisonicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C7H7NO2} + \text{SOCl2} \rightarrow \text{C7H5Cl2NO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-methylisonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3).
Major Products:
Nucleophilic Substitution: Formation of substituted isonicotinoyl derivatives.
Oxidation: Formation of oxidized derivatives, though less common.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
2-Chloro-5-methylisonicotinoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-methylisonicotinoyl chloride involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
Comparison with Similar Compounds
- 2-Chloroisonicotinoyl chloride
- 5-Methylisonicotinoyl chloride
- 2-Chloro-5-bromonicotinoyl chloride
Comparison: 2-Chloro-5-methylisonicotinoyl chloride is unique due to the presence of both a chlorine atom and a methyl group on the pyridine ring. This combination imparts distinct reactivity and steric properties compared to its analogs. For instance, the methyl group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic applications that its analogs may not be able to achieve.
Properties
Molecular Formula |
C7H5Cl2NO |
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Molecular Weight |
190.02 g/mol |
IUPAC Name |
2-chloro-5-methylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-3-10-6(8)2-5(4)7(9)11/h2-3H,1H3 |
InChI Key |
CDOAPTSVBGUAOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)Cl)Cl |
Origin of Product |
United States |
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